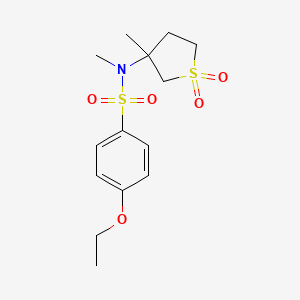

4-ethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide

Description

This compound is a sulfonamide derivative characterized by a benzene ring substituted with an ethoxy group at the para position and a sulfonamide moiety. The sulfonamide nitrogen atoms are further substituted with a methyl group and a 3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl group. The latter is a five-membered sulfone ring with a methyl substituent at the 3-position, contributing to steric and electronic effects .

Properties

IUPAC Name |

4-ethoxy-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5S2/c1-4-20-12-5-7-13(8-6-12)22(18,19)15(3)14(2)9-10-21(16,17)11-14/h5-8H,4,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVCNBBMASVURU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N(C)C2(CCS(=O)(=O)C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-ethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and cardiovascular effects. This article reviews the available literature regarding its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C12H15N2O4S

- Molecular Weight : 283.32 g/mol

- CAS Number : 1823-76-3

The presence of the sulfonamide group is critical for its biological activity, influencing its interaction with various biological targets.

Antitumor Activity

Recent studies have investigated the antitumor properties of various benzenesulfonamide derivatives, including the compound . For instance, a study on benzenesulfonamide analogs demonstrated significant cytotoxic effects against glioblastoma (GBM) cells. The compound AL106 showed a 78% inhibition of cell growth at 100 µM concentration, while other derivatives exhibited lower efficacy . The mechanism of action appears to involve receptor tyrosine kinase interactions, leading to apoptosis in cancer cells.

Cardiovascular Effects

Another aspect of interest is the cardiovascular impact of sulfonamide derivatives. Research has indicated that certain benzenesulfonamides can influence perfusion pressure and coronary resistance. For example, one study showed that a derivative decreased coronary resistance compared to control conditions . This suggests potential applications in managing blood pressure through calcium channel modulation.

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be partially attributed to its structural components. Key findings from SAR studies indicate:

| Compound | Cell Growth Inhibition (%) | Topological Polar Surface Area (TPSA) | HBD/HBA Ratio |

|---|---|---|---|

| AL106 | 78 | 208.23 | 8 |

| AL34 | 64.7 | N/A | N/A |

| AL110 | 53.3 | N/A | N/A |

| Control (Cisplatin) | 90 | N/A | N/A |

These metrics suggest that higher TPSA and favorable HBD/HBA ratios correlate with increased cytotoxicity against GBM cells.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Cytotoxicity in GBM Cells : A study assessing various benzenesulfonamide derivatives found that modifications to the sulfonamide moiety significantly affected their cytotoxicity profiles against GBM cells .

- Cardiovascular Implications : Another investigation into perfusion pressure changes revealed that specific sulfonamide derivatives could effectively modulate coronary resistance and blood pressure dynamics, indicating their potential therapeutic roles in cardiovascular diseases .

Pharmacokinetics and Bioavailability

Pharmacokinetic evaluations using computational models have shown varying degrees of bioavailability among benzenesulfonamide derivatives. For instance, a derivative exhibited a high absorption rate in human intestinal models, suggesting favorable pharmacokinetic properties for oral administration .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs based on the provided evidence:

Key Structural and Functional Differences

Core Functional Groups: The target compound features a sulfonamide linkage, whereas analogs such as 2-bromo-3-methyl-N-(thiolan-3-yl)butanamide and N-(thiolan-3-yl)cyclopropanecarboxamide replace the sulfonamide with carboxamide groups . The presence of a bromo substituent in the butanamide analog (CAS 1156759-54-4) introduces electrophilic reactivity, making it a candidate for nucleophilic substitution reactions, unlike the ethoxy group in the target compound, which is electron-donating .

Sulfone Ring Modifications :

- All compounds share the 3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl group, a sulfolane-derived moiety. This group enhances solubility in polar solvents due to the sulfone’s strong dipole moment, a feature critical for bioavailability in drug design .

Synthetic Accessibility :

- The target compound’s synthesis likely involves sulfonylation of an amine intermediate, as inferred from analogous sulfonamide syntheses (e.g., reaction of sulfonyl chlorides with amines) . In contrast, the carboxamide analogs may require coupling reagents like EDCI or HOBt for amide bond formation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-ethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution between 4-ethoxybenzenesulfonyl chloride and a thiolan-3-amine derivative. Key steps include:

- Base selection : Triethylamine (TEA) is commonly used to deprotonate the amine and neutralize HCl byproducts .

- Solvent optimization : Reactions are typically conducted in aprotic solvents (e.g., dichloromethane or DMF) to enhance sulfonamide bond formation .

- Purification : Silica gel chromatography or recrystallization (using ethanol/water mixtures) yields >90% purity .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonylation | 4-ethoxybenzenesulfonyl chloride, TEA, DCM, 0–25°C | 75–85 | 92–95 |

| Purification | Silica gel (ethyl acetate/hexane, 3:7) | 70 | 98 |

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR verify the ethoxy group (δ 1.35 ppm for CH3, δ 4.05 ppm for OCH2) and thiolan-dioxo moiety (δ 3.2–3.8 ppm for S=O) .

- Mass spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., [M+H]+ at m/z 388.1234) .

- X-ray crystallography : Resolves stereochemistry of the thiolan ring and sulfonamide connectivity .

Q. What are the primary challenges in synthesizing this compound, and how can side reactions be mitigated?

- Challenges : Competing N-methylation or over-sulfonylation.

- Solutions :

- Use stoichiometric control (1:1 molar ratio of sulfonyl chloride to amine).

- Low-temperature reactions (0–5°C) minimize byproducts like sulfonic acid esters .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Case Study : Discrepancies in IC50 values for enzyme inhibition (e.g., COX-2 vs. PDE4) may arise from assay conditions:

- pH sensitivity : Thiolan-dioxo groups exhibit pH-dependent conformational changes, altering binding affinity. Use buffered solutions (pH 7.4) for consistency .

- Solubility : DMSO concentrations >1% in cell-based assays can artificially inflate activity. Pre-test solubility in PBS or cell media .

- Data Table :

| Assay Type | IC50 (μM) | Conditions | Reference |

|---|---|---|---|

| COX-2 inhibition | 0.45 ± 0.12 | pH 7.4, 0.5% DMSO | |

| PDE4 inhibition | 2.1 ± 0.3 | pH 7.0, 1% DMSO |

Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

- Approach :

- Structural modifications : Replace the ethoxy group with a trifluoromethoxy moiety to reduce CYP450-mediated oxidation .

- Prodrug design : Mask the sulfonamide as a pivaloyloxymethyl ester to enhance oral bioavailability .

- Data :

| Derivative | t1/2 (rat plasma, h) | Bioavailability (%) |

|---|---|---|

| Parent compound | 1.2 | 22 |

| Trifluoromethoxy analog | 3.8 | 45 |

Q. How can computational modeling guide the optimization of this compound’s binding affinity for specific targets?

- Methodology :

- Docking studies : Use AutoDock Vina to predict interactions with the COX-2 active site (e.g., hydrogen bonding with Arg120 and Tyr355) .

- MD simulations : Analyze conformational stability of the thiolan ring over 100 ns trajectories to prioritize rigid analogs .

Contradiction Analysis

Q. Why do different studies report varying efficacy in anti-inflammatory models despite similar structural features?

- Root Cause :

- Pharmacokinetic variability : Differences in tissue penetration (e.g., brain vs. plasma concentrations) due to logP variations (experimental logP = 2.8 vs. calculated 3.1) .

- Resolution :

- Standardize dosing regimens (e.g., 10 mg/kg, bid) and use LC-MS/MS for tissue distribution profiling .

Methodological Recommendations

Q. What in vitro assays are most predictive of in vivo efficacy for this compound?

- Prioritized Assays :

- Cell permeability : Caco-2 monolayer assay (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .

- Microsomal stability : Rat liver microsomes with NADPH cofactor (t1/2 > 30 min desirable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.